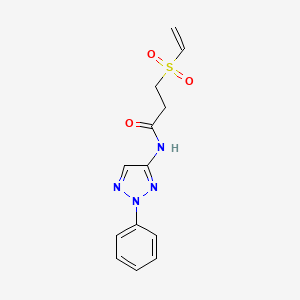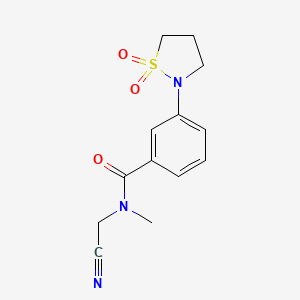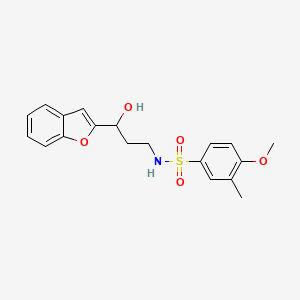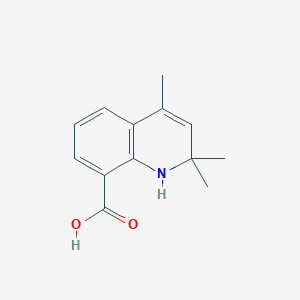
2,2,4-三甲基-1,2-二氢喹啉-8-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid is an organic compound with the molecular formula C13H15NO2. It is a derivative of dihydroquinoline, a class of compounds known for their diverse biological activities and industrial applications. This compound is particularly notable for its potential use as an antioxidant and its role in various chemical reactions.
科学研究应用
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antibacterial, antidiabetic, and anti-inflammatory properties.
Medicine: It is investigated for its potential use as an antioxidant and in the development of therapeutic agents.
Industry: The compound is used as an antioxidant in rubber technologies and in preserving animal nutriments and vegetable oils
作用机制
Target of Action
Dihydroquinolines and its derivatives, which include this compound, have been found to display an extensive array of antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties .
Mode of Action
It’s known that dihydroquinolines and its derivatives can act as lipid peroxidation inhibitors, and progesterone agonists and antagonists .
Biochemical Pathways
It’s known that dihydroquinolines and its derivatives can influence various cellular defense mechanisms against oxidative stress .
Result of Action
It’s known that dihydroquinolines and its derivatives can regulate cellular metabolism and participate in cell proliferation .
Action Environment
It’s known that the synthesis of similar compounds can be cumbersome due to harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid typically involves the condensation of aniline with acetone in the presence of acidic catalysts. One common method employs metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction is carried out under microwave-assisted hydrothermal conditions, which enhances the efficiency and yield of the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar catalytic processes. The use of heterogeneous catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid, allows for the efficient conversion of aniline and acetone to the desired product. These catalysts are preferred due to their high activity, selectivity, and ease of recovery .
化学反应分析
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .
相似化合物的比较
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ): A closely related compound with similar antioxidant properties.
Quinoline: A parent compound with a wide range of biological activities.
Dihydroquinoline derivatives: Various derivatives with diverse applications in pharmaceuticals and materials science.
Uniqueness
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group enhances its solubility and allows for further functionalization, making it a versatile compound in synthetic chemistry and industrial applications .
属性
IUPAC Name |
2,2,4-trimethyl-1H-quinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8-7-13(2,3)14-11-9(8)5-4-6-10(11)12(15)16/h4-7,14H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJWPMCWXLNOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2C(=O)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2534616.png)
![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2534619.png)
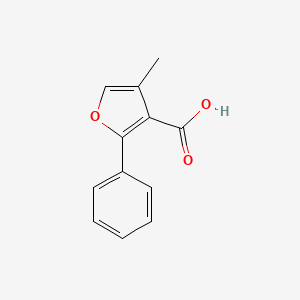
![6-(4-Bromophenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2534623.png)
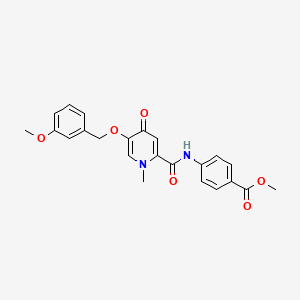
![N,N-diethyl-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B2534626.png)
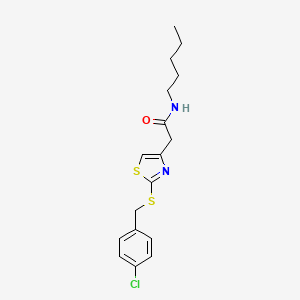

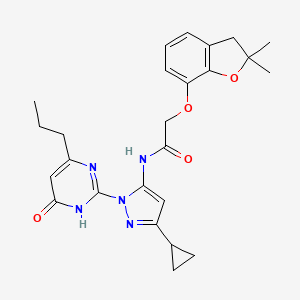
![4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2534633.png)
